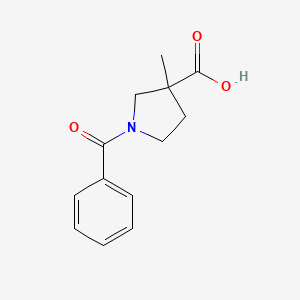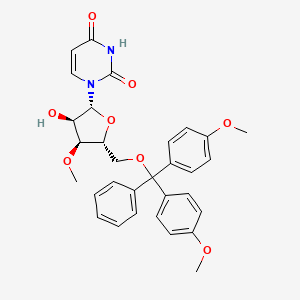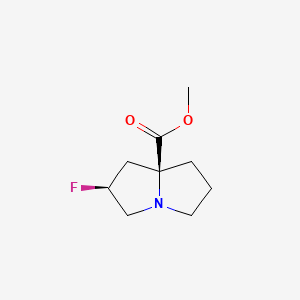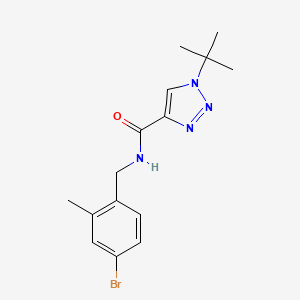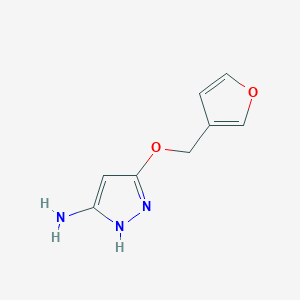![molecular formula C14H14N2O3 B13911395 Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate is a chemical compound with the molecular formula C14H14N2O3.
Preparation Methods
The synthesis of Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves several steps. One common method includes the reaction of benzyl carbamate with a cyano-substituted oxabicyclo compound under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a bioisostere, mimicking the biological activity of other compounds.
Medicine: It is incorporated into the structure of drugs for various therapeutic purposes.
Industry: It is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate can be compared with other similar compounds, such as:
- Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
- tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate
- (4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its cyano group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c15-9-14-7-13(8-14,10-19-14)16-12(17)18-6-11-4-2-1-3-5-11/h1-5H,6-8,10H2,(H,16,17) |
InChI Key |
NOFACQZJTITFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C#N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
